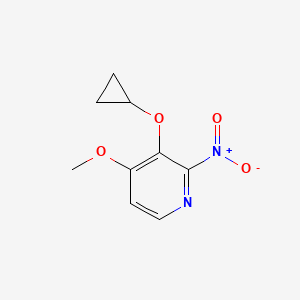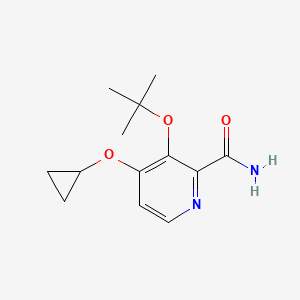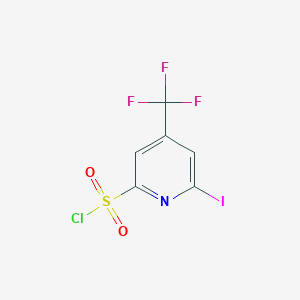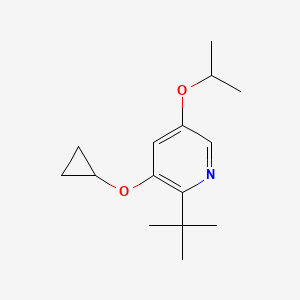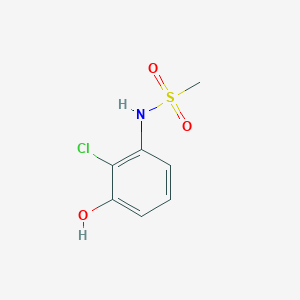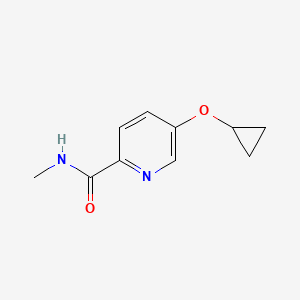
5-Cyclopropoxy-N-methylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C13H18N2O2. It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group and a methyl group attached to the nitrogen atom. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methylpicolinamide typically involves the following steps:
Formation of Acid Chloride: 2-Picolinic acid is treated with thionyl chloride (SOCl2) in the presence of sodium bromide (NaBr) and chlorobenzene to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with a solution of methylamine in methanol to yield N-methylpicolinamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted picolinamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora-B kinase, a protein involved in cell division. This inhibition disrupts the mitotic process, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Methylpicolinamide-4-thiol: Exhibits similar anticancer properties but with different molecular targets.
N-Cyclopropyl-5-(cyclopropylmethoxy)-6-methylpicolinamide: Another derivative with potential biological activities.
Uniqueness
5-Cyclopropoxy-N-methylpicolinamide is unique due to its specific structural features, such as the cyclopropoxy group, which may confer distinct biological activities and chemical reactivity compared to other picolinamide derivatives.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-cyclopropyloxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)9-5-4-8(6-12-9)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,13) |
InChI Key |
WTJPUWRIVCTYMI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


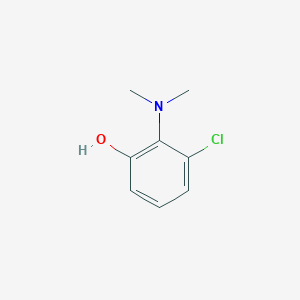
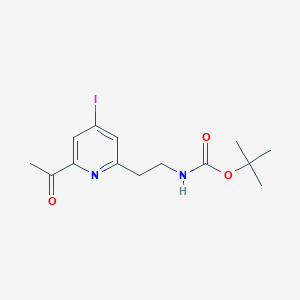
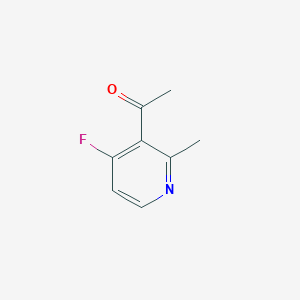
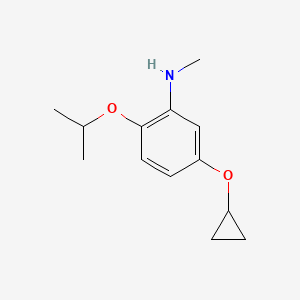
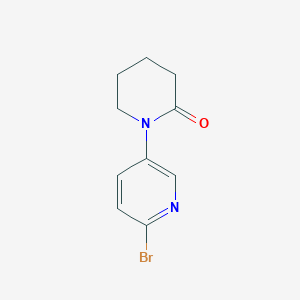

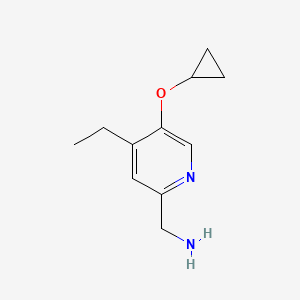
![2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14836219.png)

